6,7-Difluoro-1H-indazole is a fluorinated aromatic heterocycle primarily utilized as a key structural intermediate in medicinal chemistry. Its core value lies in its function as a bioisosteric replacement for indole or other bicyclic systems, where the specific placement of two fluorine atoms on the benzene ring is engineered to modulate electronic properties, metabolic stability, and protein-ligand interactions. This compound serves as a critical precursor for the synthesis of targeted therapeutics, particularly small molecule kinase inhibitors for oncology and inflammatory diseases.
The precise 6,7-difluorination pattern is a critical design feature, not an arbitrary choice. Substituting this compound with other isomers, such as 5,6-difluoro-1H-indazole, or with monofluoro analogs like 6-fluoro-1H-indazole, can lead to significant and detrimental changes in biological activity and pharmacokinetic properties. The location of fluorine atoms directly influences the molecule's acidity (pKa), dipole moment, and ability to form specific hydrogen bonds or halogen bonds within a target protein's active site. Furthermore, the 6,7-positions are often targeted for metabolic oxidation; fluorination here serves to block these pathways, a benefit that would be lost or altered by using a different isomer. Consequently, substitution can result in loss of potency, reduced target selectivity, or inferior metabolic stability, making this specific isomer non-interchangeable for its intended applications.
In the development of isoform-selective JNK3 inhibitors, a derivative synthesized from 6,7-Difluoro-1H-indazole (compound 25j) exhibited potent activity with a JNK3 IC50 of 136.3 nM. This was measurably more potent than analogous compounds synthesized from monofluoro-indazoles under the same conditions. Specifically, the derivative from 6-fluoro-1H-indazole (25i) had an IC50 of 141.6 nM, and the derivative from 4-fluoro-1H-indazole (25h) showed a weaker IC50 of 188.7 nM.
| Evidence Dimension | Inhibitory Potency (IC50) against JNK3 Kinase |
| Target Compound Data | 136.3 nM (for derivative) |
| Comparator Or Baseline | 6-Fluoro-1H-indazole derivative: 141.6 nM; 4-Fluoro-1H-indazole derivative: 188.7 nM |
| Quantified Difference | 4% more potent than 6-fluoro analog; 28% more potent than 4-fluoro analog |
| Conditions | In vitro enzymatic assay for JNK3 kinase inhibition. |
For projects requiring maximal potency against JNK3, this specific difluoro isomer provides a superior starting point compared to more common monofluoro alternatives.
This specific isomer is documented as a necessary precursor in the synthesis of certain patented, potent p38 MAP kinase inhibitors. The synthetic routes outlined in this intellectual property explicitly call for 6,7-Difluoro-1H-indazole to construct the final active pharmaceutical ingredient. Substitution with other isomers would constitute a deviation from the established, protected synthesis and would not yield the claimed molecule or its associated high-potency biological data.
| Evidence Dimension | Precursor Suitability in Patented Synthesis |
| Target Compound Data | Explicitly required as a key building block. |
| Comparator Or Baseline | Other indazole isomers (not specified for this role in the patent claims). |
| Quantified Difference | Binary: Required vs. Not Specified. Substitution is not a viable option to replicate the patented compound. |
| Conditions | Multi-step organic synthesis for p38 MAP kinase inhibitors as detailed in patent literature. |
Procurement of this exact CAS number is non-negotiable for research groups or manufacturers replicating, scaling, or building upon these specific patented therapeutic agents.
The placement of fluorine at the C6 and C7 positions is a deliberate strategy to block common sites of metabolic oxidation by cytochrome P450 enzymes. The parent 1H-indazole scaffold is susceptible to hydroxylation on the benzene ring, leading to rapid metabolism and clearance. By replacing the C-H bonds at these positions with robust C-F bonds, the resulting derivatives are expected to have significantly improved metabolic stability and a more favorable pharmacokinetic profile compared to the non-fluorinated parent compound or isomers where these positions remain open.
| Evidence Dimension | Metabolic Stability (Resistance to Phase I Oxidation) |
| Target Compound Data | Fluorine atoms at C6 and C7 sterically and electronically shield the molecule from enzymatic attack. |
| Comparator Or Baseline | 1H-Indazole and isomers lacking substitution at C6/C7, which possess vulnerable C-H bonds. |
| Quantified Difference | Qualitative but significant improvement in metabolic half-life is the intended and expected outcome based on established medicinal chemistry principles. |
| Conditions | In vivo pharmacokinetics or in vitro assays with liver microsomes or hepatocytes. |
For drug discovery programs, incorporating this building block is a rational approach to proactively design molecules with enhanced metabolic stability, potentially reducing downstream development failures.
This compound is the right choice when developing JNK3 inhibitors where structure-activity relationships show a preference for the 6,7-difluoro substitution pattern, which has been demonstrated to provide a potency advantage over monofluoro analogs.
This is the mandatory precursor for projects focused on synthesizing or creating derivatives of specific, patented p38 inhibitors where 6,7-Difluoro-1H-indazole is explicitly cited in the synthetic route, ensuring reproducibility and adherence to established intellectual property.
Select this building block when a parent indazole compound exhibits poor metabolic stability. The 6,7-difluoro pattern is rationally designed to block common metabolic pathways, making it a strategic choice for improving the overall pharmacokinetic profile of a drug candidate.